

In Vitro Anti-Fibrotic Efficacy of INS018\_055: A

Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This technical guide details the in vitro anti-fibrotic properties of INS018\_055, a novel, first-inclass small molecule inhibitor of TRAF2- and NCK-interacting kinase (TNIK) developed by Insilico Medicine. Discovered and designed using a generative AI platform, INS018\_055 is currently in Phase II clinical trials for the treatment of Idiopathic Pulmonary Fibrosis (IPF).[1][2] This document summarizes the key quantitative data from in vitro studies, provides detailed experimental protocols for the core assays, and visualizes the underlying signaling pathways and experimental workflows. The presented data underscores the potent anti-fibrotic activity of INS018\_055, positioning it as a promising therapeutic candidate for IPF and potentially other fibrotic diseases.

## Introduction

Fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) components, leads to tissue scarring and organ dysfunction. Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease with a significant unmet medical need.[1] A key driver of fibrosis is the activation of fibroblasts into myofibroblasts, a process orchestrated by complex signaling networks, with the Transforming Growth Factor- $\beta$  (TGF- $\beta$ ) pathway playing a central role.



**INS018\_055** is a potent and selective inhibitor of TNIK, a kinase implicated in key profibrotic signaling pathways.[3] Preclinical in vitro studies have demonstrated its ability to potently inhibit myofibroblast differentiation and ECM production. This guide provides an in-depth look at the data and methodologies from these foundational in vitro studies.

# **Quantitative Data Summary**

The anti-fibrotic activity of **INS018\_055** has been quantified in various in vitro models. The following tables summarize the key findings, providing a clear comparison of its potency in different cellular contexts.

| Cell Type                                          | Assay                            | Treatment            | Readout             | IC50 (nM)                         | Reference |
|----------------------------------------------------|----------------------------------|----------------------|---------------------|-----------------------------------|-----------|
| Primary Human Lung Fibroblasts (from 3 IPF donors) | Myofibroblast<br>Differentiation | TGF-β<br>Stimulation | α-SMA<br>Expression | 50, 79, 63                        | [3]       |
| HK-2 (Human<br>Kidney<br>Epithelial<br>Cells)      | Myofibroblast<br>Differentiation | TGF-β<br>Stimulation | α-SMA<br>Expression | Not specified in provided context | [4]       |

Table 1: Potency of **INS018\_055** in Inhibiting Myofibroblast Differentiation. This table quantifies the half-maximal inhibitory concentration (IC50) of **INS018\_055** on the expression of alphasmooth muscle actin ( $\alpha$ -SMA), a key marker of myofibroblast differentiation, in response to TGF- $\beta$  stimulation.

# **Experimental Protocols**

Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the protocols for the key in vitro experiments used to evaluate the anti-fibrotic effects of **INS018\_055**.

#### **Cell Culture**



- Primary Human Lung Fibroblasts (HLFs): HLFs were isolated from lung tissue obtained from patients with IPF. Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
- HK-2 Cells: The human kidney epithelial cell line, HK-2, was cultured in DMEM/F12 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and maintained under the same conditions as HLFs.

### **TGF-β-Induced Myofibroblast Differentiation Assay**

This assay evaluates the ability of **INS018\_055** to inhibit the transformation of fibroblasts into profibrotic myofibroblasts.

- Cell Seeding: Cells (HLFs or HK-2) were seeded in appropriate culture plates (e.g., 6-well or 96-well plates) and allowed to adhere overnight.
- Serum Starvation: Prior to treatment, cells were serum-starved for 24 hours in a medium containing 0.5% FBS to synchronize the cell cycle and reduce baseline activation.
- Treatment: Cells were pre-treated with varying concentrations of INS018\_055 for 1 hour. Subsequently, recombinant human TGF-β1 (typically at a concentration of 5-10 ng/mL) was added to the media to induce myofibroblast differentiation.[5][6][7] A vehicle control (e.g., DMSO) was run in parallel.
- Incubation: Cells were incubated for 48-72 hours to allow for the expression of myofibroblast markers.
- Analysis: The expression of  $\alpha$ -SMA was assessed by Western Blotting or Immunofluorescence.

## Western Blotting for α-SMA Expression

- Cell Lysis: After treatment, cells were washed with ice-cold Phosphate Buffered Saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit.



- SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
- Immunoblotting: The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
   The membrane was then incubated with a primary antibody against α-SMA overnight at 4°C.
   After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities were quantified using densitometry software, with β-actin serving as a loading control.

### Immunofluorescence for $\alpha$ -SMA Expression

- Cell Fixation and Permeabilization: Cells grown on coverslips were fixed with 4%
  paraformaldehyde for 15 minutes and then permeabilized with 0.1% Triton X-100 in PBS for
  10 minutes.
- Blocking: Non-specific binding was blocked by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
- Primary Antibody Incubation: Cells were incubated with a primary antibody against α-SMA overnight at 4°C.
- Secondary Antibody Incubation: After washing, cells were incubated with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
- Counterstaining and Mounting: Nuclei were counterstained with DAPI. The coverslips were then mounted onto microscope slides.
- Imaging: Images were captured using a fluorescence microscope.

### **Collagen Deposition Assay (Sirius Red Staining)**

This assay quantifies the amount of collagen deposited by fibroblasts in the extracellular matrix.



- Cell Culture and Treatment: Fibroblasts were cultured and treated with TGF-β1 and INS018\_055 as described in section 3.2. The culture medium was supplemented with ascorbic acid (50 µg/mL) to promote collagen synthesis.
- Fixation: After the treatment period, the cell layer was washed with PBS and fixed with 4% paraformaldehyde for 30 minutes.
- Staining: The fixed cells were stained with 0.1% Sirius Red solution in saturated picric acid for 1 hour at room temperature.[8][9][10][11][12]
- Washing: Unbound dye was removed by washing thoroughly with 0.1 M HCl.
- Dye Elution: The collagen-bound dye was eluted with a 0.1 M NaOH solution.
- Quantification: The absorbance of the eluted dye was measured at a wavelength of 540-550
  nm using a microplate reader. The amount of collagen is directly proportional to the
  absorbance.

### Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following diagrams were generated using Graphviz (DOT language).

Caption: Mechanism of **INS018\_055** in suppressing pro-fibrotic signaling.





Click to download full resolution via product page

Caption: Workflow for in vitro evaluation of INS018\_055's anti-fibrotic effects.

### Conclusion

The in vitro data for INS018\_055 provides a strong foundation for its clinical development. The potent inhibition of TGF- $\beta$ -induced myofibroblast differentiation, as evidenced by the low nanomolar IC50 values against  $\alpha$ -SMA expression, highlights its direct anti-fibrotic activity. The detailed experimental protocols provided herein serve as a valuable resource for researchers in



the field of fibrosis to further investigate the therapeutic potential of TNIK inhibition. The ongoing Phase II clinical trials will be critical in translating these promising in vitro findings into clinical efficacy for patients with IPF.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. First Generative AI Drug Begins Phase II Trials with Patients | Insilico Medicine [insilico.com]
- 2. eurekalert.org [eurekalert.org]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of Transforming Growth Factor-β1–driven Lung Fibrosis by Galectin-3 PMC [pmc.ncbi.nlm.nih.gov]
- 7. atsjournals.org [atsjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. Picrosirius red staining protocol: A key method for collagen detection | Abcam [abcam.com]
- 10. chondrex.com [chondrex.com]
- 11. activeconceptsllc.com [activeconceptsllc.com]
- 12. Optimization of Sirius Red-Based Microplate Assay to Investigate Collagen Production In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In Vitro Anti-Fibrotic Efficacy of INS018\_055: A
  Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15603146#in-vitro-studies-of-ins018-055-s-anti-fibrotic-effects]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com